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molecular formula C10H16N2O2 B8378292 Methyl 2-butyl-1-methyl-1H-imidazole-4-carboxylate

Methyl 2-butyl-1-methyl-1H-imidazole-4-carboxylate

Cat. No. B8378292
M. Wt: 196.25 g/mol
InChI Key: URLRLLOGHHJBFP-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Into flask containing a solution of methyl 2-butyl-1H-imidazole-4-carboxylate (1.2 g, 6.6 mmol) in acetone (40 ml), Cs2CO3 (6.5 g, 19.8 mmol) and methyl iodide (0.5 ml, 6.6 mmol) were added. The reaction mixture was stirred at RT for 4 h and the solvent was evaporated. The residue was diluted with water and extracted with EtOAc. The organic layer was concentrated and purified with flash chromatography. Yield 500 mg. 1H-NMR (400 MHz; CDCl3): δ 0.937 (t, 3H), 1.35-1.44 (m, 2H), 1.68-1.75 (m, 2H), 2.69 (t, 2H), 3.62 (s, 3H), 3.86 (s, 3H), 7.50 (s, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][CH:7]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[N:9]=1)[CH2:2][CH2:3][CH3:4].[C:14]([O-])([O-])=O.[Cs+].[Cs+].CI>CC(C)=O>[CH2:1]([C:5]1[N:6]([CH3:14])[CH:7]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[N:9]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CCC)C=1NC=C(N1)C(=O)OC
Name
Cs2CO3
Quantity
6.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC)C=1N(C=C(N1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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